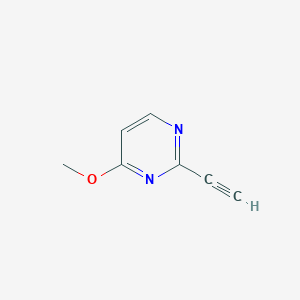

2-Ethynyl-4-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUPWWFSFTVXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161489-04-9 | |

| Record name | 2-ethynyl-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Power of the Pyrimidine Core in Medicine

The pyrimidine (B1678525) ring system is a fundamental heterocyclic scaffold that holds a privileged position in the world of medicinal chemistry. Current time information in New York, NY, US.smolecule.com This significance stems from its integral role in the very blueprint of life; the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA, all contain a pyrimidine core. Current time information in New York, NY, US. This natural precedent has inspired chemists to explore a vast chemical space of synthetic pyrimidine derivatives, leading to the development of a wide array of therapeutic agents. Current time information in New York, NY, US.nih.gov

The versatility of the pyrimidine scaffold allows for a diverse range of biological activities. smolecule.compublish.csiro.au Pyrimidine-based drugs have demonstrated efficacy as antimicrobial, antiviral, and anticancer agents. Current time information in New York, NY, US. For instance, the well-known anticancer drug 5-fluorouracil (B62378) functions by interfering with nucleic acid synthesis in rapidly dividing cancer cells. Current time information in New York, NY, US. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its successful interaction with a variety of biological targets. enaminestore.com This has led to the development of pyrimidine-containing drugs for a broad spectrum of diseases, including infectious diseases, cancer, and metabolic disorders. nih.govenaminestore.com

The Strategic Advantage of Ethynyl Substituted Heterocycles

The introduction of an ethynyl (B1212043) group onto a heterocyclic core is a strategic design element that has gained significant traction in modern drug discovery. bldpharm.com The acetylene (B1199291) (ethynyl) group possesses unique physicochemical properties that make it a valuable tool for medicinal chemists. Its linear and rigid nature allows it to act as a spacer, precisely orienting other functional groups within a molecule to optimize binding with a biological target. moldb.com

Furthermore, the terminal alkyne functionality is a versatile chemical handle. It can participate in a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). bldpharm.comrug.nl This allows for the straightforward and efficient linkage of the ethynyl-containing molecule to other molecules, such as fluorescent probes or targeting ligands, facilitating studies on molecular targets and target engagement. bldpharm.com The ethynyl group can also act as a bioisostere for other chemical groups, such as iodo or cyano groups, which can be useful for modulating a compound's pharmacokinetic properties. moldb.comambeed.com

Charting the Research Course for 2 Ethynyl 4 Methoxypyrimidine

Direct Synthetic Routes to this compound

The direct introduction of an ethynyl group onto the 4-methoxypyrimidine (B1296667) ring is most commonly achieved through cross-coupling reactions or the use of organometallic reagents. These methods offer versatility and are widely employed in the synthesis of various alkynyl-substituted heterocycles.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynylation

The Sonogashira coupling reaction is a powerful and frequently utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org In the context of this compound synthesis, a halogenated 4-methoxypyrimidine, such as 2-chloro- or 2-iodo-4-methoxypyrimidine, serves as the electrophilic partner.

The general scheme for the Sonogashira coupling involves the reaction of the 2-halo-4-methoxypyrimidine with a suitable ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt (e.g., CuI), and a base like triethylamine (B128534) or diisopropylamine. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed under mild basic conditions to yield the desired this compound.

The synthesis of the analogous compound, 5-chloro-2-ethynyl-4-methoxypyrimidine, is achieved through the Sonogashira coupling of 5-chloro-2-iodo-4-methoxypyrimidine with an ethynylating agent. This highlights the applicability of this methodology for the synthesis of a range of ethynylpyrimidine derivatives.

Table 1: Representative Conditions for Sonogashira Coupling of Halopyrimidines

| Halopyrimidine Substrate | Ethynylating Agent | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 2-Iodo-4-methoxypyrimidine (analog) | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF | mdpi.com |

| 2-Chloro-4-methoxypyrimidine | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | DMF | gelest.com |

| 5-Chloro-2-iodo-4-methoxypyrimidine (analog) | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF |

Grignard Reagent Applications in Pyrimidine Ethynylation

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. scribd.com Ethynyl Grignard reagents, such as ethynylmagnesium bromide (HC≡CMgBr), can be employed to introduce an ethynyl group onto a pyrimidine ring. This is typically achieved by reacting the Grignard reagent with a suitable electrophilic pyrimidine derivative, often a halogenated pyrimidine.

The reaction involves the nucleophilic attack of the ethynyl Grignard reagent at the electron-deficient carbon atom of the pyrimidine ring bearing a leaving group, such as a chlorine or bromine atom. This displacement reaction results in the formation of the desired 2-ethynylpyrimidine (B1314018). The reaction is generally carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Synthesis of Halogenated 4-Methoxypyrimidine Precursors

The successful synthesis of this compound via cross-coupling reactions is contingent upon the availability of suitable halogenated precursors. These precursors, typically 2-chloro- or 2-iodo-4-methoxypyrimidine, are themselves synthesized from more readily available starting materials.

Preparation of 2-Chloro-4-methoxypyrimidine Derivatives

2-Chloro-4-methoxypyrimidine is a key intermediate in the synthesis of the target compound. It can be prepared from commercially available 2,4-dichloropyrimidine (B19661). The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,4-dichloropyrimidine is selectively replaced by a methoxy group. This is achieved by treating 2,4-dichloropyrimidine with a controlled amount of sodium methoxide (B1231860) in methanol. The reaction conditions are optimized to favor the mono-substitution product.

Table 2: Synthesis of 2-Chloro-4-methoxypyrimidine

| Starting Material | Reagent | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Sodium Methoxide | Methanol | Controlled stoichiometry | High | sigmaaldrich.com |

Introduction of Halogen Substituents on the Pyrimidine Ring

For certain synthetic strategies, particularly those aiming for higher reactivity in cross-coupling reactions, an iodo-substituted pyrimidine is preferred over a chloro-substituted one. The introduction of iodine onto the pyrimidine ring can be achieved through various methods. For instance, an existing amino group on the pyrimidine ring can be converted to an iodo group via a Sandmeyer-type reaction. Alternatively, direct iodination of an activated pyrimidine ring can be accomplished using iodinating agents such as N-iodosuccinimide (NIS). sigmaaldrich.com Similarly, bromination can be effected using reagents like N-bromosuccinimide (NBS).

Derivatization and Functionalization during Synthesis

The synthetic route towards this compound also allows for the introduction of other functional groups, leading to the creation of a library of analogs. For example, starting with a dihalogenated pyrimidine allows for sequential and site-selective functionalization. One halogen can be substituted with a methoxy group, and the other can be used for the introduction of the ethynyl group.

Furthermore, the ethynyl group itself can serve as a handle for further derivatization. For instance, it can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides (click chemistry), to form triazoles. It can also participate in further cross-coupling reactions to extend the carbon framework. This versatility makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activity or interesting material properties.

Strategies for Alkyl-Substituted Pyrimidine Formation from Ethynyl Group

The formation of alkyl-substituted pyrimidines from their 2-ethynyl precursors is a key transformation that enhances the structural diversity of this class of compounds. A primary strategy to achieve this conversion is through the reduction of the carbon-carbon triple bond.

Catalytic hydrogenation represents a direct and efficient method for converting an ethynyl group into an ethyl group. This reaction typically involves treating the ethynylpyrimidine substrate with hydrogen gas in the presence of a metal catalyst. For instance, the catalytic hydrogenation of 5-ethynylpyrimidine (B139185) nucleosides has been successfully employed to produce the corresponding 5-ethylpyrimidine (B1285229) derivatives in good yields. nih.gov This process involves the complete saturation of the triple bond to form a saturated alkyl chain.

A summary of this reductive alkylation is presented in the table below.

| Precursor | Reagent & Conditions | Product | Yield | Reference |

| 5-Ethynyl-2'-deoxyuridine (dUE) | H2, Pd/C, Methanol | 5-Ethyl-2'-deoxyuridine (dUet) | 84% | nih.gov |

| 5-Ethynyl-2'-deoxycytidine (dCE) | H2, Pd/C, Methanol | 5-Ethyl-2'-deoxycytidine (dCet) | 60% | nih.gov |

This method provides a reliable pathway to saturated alkyl-substituted pyrimidines directly from the ethynyl functionality.

Oxidative and Reductive Modifications Post-Ethynylation

Beyond direct conversion to saturated alkyl groups, the ethynyl moiety on the pyrimidine ring can undergo various other oxidative and reductive modifications.

Reductive Modifications:

The reduction of the ethynyl group can be controlled to yield either the fully saturated alkane or the partially reduced alkene. As discussed previously, catalytic hydrogenation is a common method for complete reduction to an ethyl group. nih.gov This transformation from an sp-hybridized carbon to an sp³-hybridized carbon significantly alters the geometry and electronic properties of the substituent. Partial reduction to the corresponding vinyl (alkenyl) group can also be achieved under specific catalytic conditions, offering another avenue for functionalization.

Oxidative Modifications:

The ethynyl group is also susceptible to oxidation, providing access to carbonyl-containing pyrimidine derivatives. A key oxidative transformation is the hydration of the terminal triple bond, which typically proceeds in the presence of an acid catalyst. This reaction follows Markovnikov's rule to yield a ketone. For example, the acid-catalyzed hydration of 5-ethynyl-2′-deoxyuridine with dilute sulfuric acid results in the formation of a 5-acetyl-2'-deoxyuridine, effectively converting the ethynyl group into a methyl ketone (acetyl) group. nih.gov

The details of this oxidative hydration are summarized in the following table.

| Precursor | Reagent & Conditions | Product | Yield | Reference |

| 5-Ethynyl-2'-deoxyuridine (dUE) | H2SO4 (dilute), Methanol | 5-Acetyl-2'-deoxyuridine (dUac) | 69% | nih.gov |

This transformation is valuable for introducing a keto functionality, which can serve as a handle for further synthetic elaborations, such as the formation of oximes, hydrazones, or subsequent reduction to a hydroxyethyl (B10761427) group. nih.gov The general oxidation of the ethynyl group to form various carbonyl compounds is a recognized pathway for the functionalization of such molecules.

Reactions Involving the Ethynyl Moiety

The ethynyl group at the C2 position of the pyrimidine ring is a key functional handle, enabling a variety of chemical transformations. Its reactivity is central to the use of this compound as a building block in organic synthesis.

Nucleophilic Substitution Reactions

While terminal alkynes are not typically susceptible to direct nucleophilic substitution at the sp-hybridized carbons, their acidic proton can be removed by a strong base to form a metal acetylide. This acetylide can then act as a nucleophile in subsequent reactions. However, the primary mode of substitution involving the ethynyl group in this context often refers to coupling reactions where the C-H bond is activated.

The most prominent of these is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For instance, related compounds like 5-Chloro-2-ethynyl-4-methoxypyrimidine readily participate in Sonogashira couplings to build more elaborate molecular structures.

Cycloaddition Reactions: Copper-Catalyzed Azide-Alkyne Huisgen Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Huisgen Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for conjugation and molecular assembly. rsc.orgchemrxiv.org

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. rsc.org The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.gov The use of ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state and improve reaction efficiency. researchgate.net

Table 1: Representative Conditions for CuAAC Reactions

| Component | Typical Reagents/Conditions | Purpose |

| Alkyne | This compound | Substrate |

| Azide | Various organic azides (e.g., benzyl (B1604629) azide) | Reaction Partner |

| Copper Source | CuSO₄·5H₂O | Catalyst Precursor |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to active Cu(I) |

| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), prevents side reactions |

| Solvent | t-BuOH/H₂O, DMSO, DMF | Reaction Medium |

This table presents generalized conditions for the CuAAC reaction based on established protocols. nih.govresearchgate.net

Triple Bond Reactivity in Diversification Strategies

The ethynyl group serves as a versatile anchor for diversification, a strategy to generate a library of structurally related compounds from a common intermediate. cjournal.cz Beyond CuAAC and Sonogashira coupling, the triple bond can undergo various other transformations:

Reduction: The alkyne can be selectively reduced to an alkene (usually cis with Lindlar's catalyst) or fully reduced to an alkane using catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to form a methyl ketone at the C2 position of the pyrimidine ring.

Other Cycloadditions: The alkyne can participate in other types of cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes or nitriles to form substituted benzene (B151609) or pyridine (B92270) rings, respectively, often mediated by transition metal catalysts. rsc.org It can also be involved in intramolecular [4+2] cycloadditions (Diels-Alder type reactions) if part of a suitable dienyne system. researchgate.netwilliams.edu

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to its electron-deficient character, which deactivates the ring towards attack by electrophiles. libretexts.org The reaction requires a strong electrophile and often harsh conditions. total-synthesis.com

The methoxy group (-OCH₃) at the C4 position is an activating, ortho-para directing group. uci.edu In this case, it directs electrophilic attack to the C5 position. The ethynyl group at C2 is a deactivating group. Therefore, any potential EAS reaction would be expected to occur at the C5 position, which is activated by the methoxy group and is the least deactivated position relative to the two ring nitrogens. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, though their success on this specific substrate would be limited by the ring's inherent low reactivity. libretexts.orgtotal-synthesis.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of -OCH₃ (at C4) | Influence of -C≡CH (at C2) | Overall Predicted Reactivity |

| C5 | Activating (ortho) | Deactivating | Most likely site for EAS |

| C6 | - | Deactivating | Highly deactivated |

This table is based on general principles of electrophilic aromatic substitution on substituted heterocyclic rings. uci.edu

Nucleophilic Attack on the Pyrimidine Ring System

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens and bearing a good leaving group. wuxiapptec.com While this compound does not have a canonical leaving group like a halogen on the ring, the methoxy group itself can potentially be displaced by very strong nucleophiles under forcing conditions.

Studies on related 4-alkoxypyrimidines show that quaternization of a ring nitrogen greatly enhances the ring's susceptibility to nucleophilic attack and even ring-opening/transformation pathways. wur.nl For this compound, direct nucleophilic attack on the ring carbons (C2, C4, C6) is generally unfavorable without a leaving group. However, the reactivity can be significantly altered by the presence of other substituents. For example, in 2,4-dichloropyrimidines, the site of nucleophilic attack (C2 vs. C4) is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com Research on similar pyrimidines has shown that even a methylthio group can be displaced by nucleophiles like cyanide. rsc.org This suggests that while challenging, modification of the pyrimidine nucleus via nucleophilic substitution is a potential, albeit context-dependent, pathway.

Ring Transformations and Rearrangements

The pyrimidine ring, particularly when activated by substituents, can undergo fascinating ring transformation reactions, leading to the formation of different heterocyclic systems. These reactions are often initiated by a nucleophilic attack on one of the electron-deficient carbon atoms of the pyrimidine ring (C2, C4, or C6). wur.nlresearchgate.net

Transformation into Pyrazoles: A plausible transformation for this compound involves its reaction with hydrazine (B178648). Generally, the synthesis of pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. mdpi.com In the case of this compound, the ethynyl group and the C4 position (bearing the methoxy group, a potential leaving group after activation or hydrolysis to a pyrimidinone) could serve as the electrophilic sites for a condensation-cyclization sequence with hydrazine to yield a pyrazole (B372694) derivative. Such transformations of pyrimidines to pyrazoles have been reported, involving a ring-opening and re-closure mechanism. longdom.orgorganic-chemistry.org

Transformation into Triazoles: Ring-switching transformations of fused pyrimidine systems into triazoles have been documented. For instance, 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium salts have been shown to rearrange into 1-(pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates upon heating in alcohols. semanticscholar.org While the starting material is more complex, this demonstrates the potential for the pyrimidine nitrogen atoms to be incorporated into a new heterocyclic ring.

Rearrangements involving Ethynyl Intermediates: Studies on other substituted pyrimidines have shown that ring transformations can proceed through ethynyl intermediates. For example, the reaction of 4-chloro-2-phenylpyrimidine (B179847) with potassium amide to form a 2-phenyl-4-methyl-s-triazine is postulated to occur via an initial nucleophilic attack at C6, followed by ring opening to a 1-amino-4-ethynyl-diazabutadiene derivative. wur.nl This intermediate then undergoes recyclization. wur.nl This highlights the role that an existing ethynyl group, such as in this compound, can play in facilitating such rearrangements by acting as an internal electrophile for ring closure.

Derivatization Strategies for Enhancing Bioactivity

The strategic modification of a lead compound is a cornerstone of medicinal chemistry. For this compound, the ethynyl group is a key feature for derivatization, allowing for the introduction of a wide array of functional groups to modulate its biological properties.

Introduction of Additional Functional Groups

The terminal alkyne of this compound is an ideal platform for well-established and highly efficient chemical reactions, enabling the synthesis of diverse compound libraries for bioactivity screening.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is a powerful tool for creating a carbon-carbon bond, allowing for the direct attachment of various aryl or heteroaryl moieties to the pyrimidine core. nih.govscielo.br This strategy can be used to explore the steric and electronic requirements of a biological target, potentially enhancing binding affinity and potency.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of "click chemistry," a class of reactions known for their high yield, reliability, and biocompatibility. organic-chemistry.orgprecisepeg.com The ethynyl group of this compound can react with a wide range of organic azides to specifically form 1,4-disubstituted 1,2,3-triazole rings. organic-chemistry.org This triazole ring acts as a stable linker, connecting the pyrimidine scaffold to other molecular fragments, such as pharmacophores, solubilizing groups, or reporter tags. jenkemusa.comnih.gov

Covalent Inhibition: The ethynyl group can also serve as a reactive "warhead" for the design of covalent inhibitors. smolecule.com In biological systems, the alkyne can form a covalent bond with a nucleophilic amino acid residue (such as cysteine) in the active site of a target enzyme, leading to irreversible inhibition. smolecule.com This approach has been successfully used in the development of highly potent and selective kinase inhibitors.

A summary of these key derivatization reactions is presented in the table below.

| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Purpose in Drug Discovery |

| Sonogashira Coupling | This compound + Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted Pyrimidine | Introduce diverse substituents to probe target binding pockets. |

| Azide-Alkyne Cycloaddition | This compound + Organic Azide | Cu(I) catalyst | 1,2,3-Triazole-linked Pyrimidine | Link to other molecular fragments; create compound libraries. |

| Covalent Modification | This compound + Target Protein | (Enzyme-catalyzed) | Covalently-bound Protein Adduct | Achieve irreversible inhibition for enhanced potency and duration. |

This table provides an interactive summary of key derivatization strategies for this compound.

Prodrug Design and Synthesis Approaches

Prodrug design is a strategy used to overcome undesirable pharmaceutical properties of a biologically active molecule, such as poor solubility, low bioavailability, or off-target toxicity. sips.org.instudysmarter.co.uk A prodrug is a bioreversible derivative that is inactive or less active than the parent drug and is converted to the active form in vivo through enzymatic or chemical transformation. nih.gov

For this compound, several prodrug strategies can be envisioned:

Carrier-Linked Prodrugs: This is the most common approach, where the active drug is linked to a carrier moiety (promoiey) via a labile bond. sips.org.in For instance, if the methoxy group at the C4 position were to be demethylated to a hydroxyl group (a pyrimidinone), this hydroxyl could be esterified with a solubilizing group like a phosphate (B84403) or an amino acid. These ester linkages are often readily cleaved by endogenous esterases or phosphatases, releasing the active drug. nih.gov

Bioprecursor Prodrugs: This strategy involves designing a molecule that is converted to the active drug through metabolic activation. sips.org.in For example, a functional group could be introduced via derivatization of the ethynyl moiety, which is then specifically recognized and modified by a target-specific enzyme (e.g., enzymes overexpressed in tumor cells) to unmask the active pharmacophore. studysmarter.co.uk

Improving Solubility: A significant challenge in drug development is poor aqueous solubility. For heterocyclic compounds like pyrimidines, a common strategy is to attach a highly water-soluble promoiety, such as a polyethylene (B3416737) glycol (PEG) chain or a charged group like N-methylpiperazine, through a linker that is designed to cleave under physiological conditions. nih.gov For example, a water-soluble promoiety could be linked to the pyrimidine scaffold via a carbamate (B1207046) linker, a strategy shown to be effective for other pyrimidine-based compounds. nih.gov

The design of a suitable prodrug requires a careful balance between stability in the gut and plasma, and efficient cleavage at the desired site of action.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Ethynyl (B1212043) Group Position on Biological Activity

The position of the ethynyl group on the pyrimidine (B1678525) ring is a critical determinant of biological activity. The ethynyl group is a rigid, linear moiety that can participate in various non-covalent interactions, including hydrogen bonds and π-π stacking, within a target protein's binding site. Its placement at the C2 position of the pyrimidine ring directs its vector into a specific region of the binding pocket.

Shifting the ethynyl group to other positions, such as C4 or C6, would fundamentally alter the molecule's shape and its presentation of key interaction points. For instance, in studies of 6-alkynylpyrimidines as adenosine (B11128) kinase inhibitors, the alkynyl group at the C6 position was essential for activity, acting as a rigid linker to access a specific sub-pocket. nih.gov This highlights that the spatial orientation of this group is paramount. If the target protein has a narrow, hydrophobic channel near the C2 position of the pyrimidine, the 2-ethynyl substitution would be favored. Conversely, if the binding site requires interaction at a different vector, an isomeric compound like 4-ethynyl-2-methoxypyrimidine or 6-ethynyl-4-methoxypyrimidine might exhibit superior activity.

The electronic nature of the pyrimidine ring is also affected by substituent placement. An ethynyl group is electron-withdrawing, and its position influences the charge distribution across the ring, which can affect binding affinity and molecular recognition.

Role of the Methoxy (B1213986) Group in Pharmacological Modulation

The methoxy group (-OCH₃) at the C4 position is a key modulator of the compound's pharmacological properties. nih.gov It can significantly influence ligand-target binding, physicochemical characteristics, and metabolic stability. researchgate.net

Key Roles of the Methoxy Group:

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like serine, threonine, or asparagine in a protein's active site. nih.gov

Metabolic Stability: The methoxy group can be a site of metabolism, typically through O-demethylation by cytochrome P450 enzymes. researchgate.net This can be either a liability, leading to rapid clearance, or a strategic advantage if the resulting hydroxyl metabolite is also active. The impact of this metabolic pathway is a key consideration in drug design.

Conformational Influence: The methoxy group can influence the preferred conformation of adjacent substituents, thereby affecting how the molecule fits into its binding site.

Influence of Substituents on Pyrimidine Ring for Potency and Selectivity

To optimize the potency and selectivity of a lead compound like 2-Ethynyl-4-methoxypyrimidine, medicinal chemists explore substitutions at other available positions on the pyrimidine ring, primarily C5 and C6. nih.gov

C5 Position: This position is often modified to fine-tune electronic properties and to explore interactions in the deeper parts of a binding pocket. The introduction of small, electron-withdrawing groups like halogens (F, Cl) can enhance binding affinity. Larger groups, such as aryl or heteroaryl rings, can be introduced to pick up additional favorable interactions, although this can also increase molecular weight and lipophilicity.

C6 Position: Substitutions at the C6 position can impact selectivity. In the development of Aurora kinase inhibitors, for example, a methyl group at C6 was part of a versatile scaffold that could be optimized for potency. nih.govacs.org Introducing different groups at this position can create steric hindrance that prevents binding to off-target proteins, thereby improving the selectivity profile of the compound.

The following table illustrates hypothetical SAR data for modifications on the this compound scaffold, based on established principles in pyrimidine chemistry.

| Compound | R1 (C5-Position) | R2 (C6-Position) | Relative Potency | Comment |

|---|---|---|---|---|

| Parent | -H | -H | 1x | Baseline activity |

| Analogue 1 | -F | -H | 5x | Small electron-withdrawing group may enhance binding. |

| Analogue 2 | -Cl | -H | 8x | Larger halogen may occupy a hydrophobic pocket. |

| Analogue 3 | -H | -CH₃ | 2x | Small alkyl group may improve selectivity. nih.gov |

| Analogue 4 | -H | -NH₂ | 0.5x | Polar group may be unfavorable in a lipophilic pocket. |

| Analogue 5 | -Phenyl | -H | 15x | Aryl group could establish additional π-stacking interactions. |

Design Principles for Pyrimidine-Based Drug Candidates

The pyrimidine core is a privileged scaffold in drug design due to its versatile chemical and biological properties. nih.govnih.gov

Key Design Principles:

Mimic of Natural Ligands: Pyrimidine is a core component of nucleobases (cytosine, thymine, uracil), making its derivatives excellent candidates for targeting enzymes involved in nucleic acid metabolism, such as kinases and polymerases. ijsat.org

Hinge-Binding Motif: In kinase inhibitors, the nitrogen atoms of the pyrimidine ring frequently form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of adenine. mdpi.comrsc.org

Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, offering advantages such as improved solubility, metabolic stability, and the ability to introduce specific hydrogen bonding patterns. nih.gov

Structural Rigidity and Vectorial Orientation: The rigid pyrimidine core provides a stable platform for orienting substituents in precise three-dimensional space, allowing for optimized interactions with the target protein.

Modulation of Physicochemical Properties: Substitutions on the pyrimidine ring can be systematically varied to fine-tune properties like solubility, lipophilicity, and metabolic stability (ADME properties) to create drug candidates with favorable pharmacokinetic profiles. researchgate.net

Development of Flexible Nucleoside Analogues (Fleximers)

A novel and innovative approach in nucleoside analogue design is the development of "fleximers." nih.gov Fleximers are molecules in which the traditional fused purine (B94841) ring (composed of an imidazole (B134444) and a pyrimidine) is "split" into its two component heterocycles, connected by a single carbon-carbon bond. nih.govresearchgate.net This design introduces rotational freedom between the two rings, allowing the molecule to adopt multiple conformations and potentially adapt more effectively to the enzyme's binding site. google.com

Computational Chemistry and Theoretical Studies on 2 Ethynyl 4 Methoxypyrimidine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand and predict the interactions between a small molecule ligand, such as 2-Ethynyl-4-methoxypyrimidine, and a macromolecular target, typically a protein.

The primary goal of docking this compound would be to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Studies on similar pyrimidine (B1678525) derivatives frequently identify them as inhibitors of kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. ijfmr.comnih.gov For instance, virtual screening and docking of pyrimidine libraries have been used to identify potent inhibitors of cyclin-dependent kinase 9 (CDK9) and p21-activated kinase 4 (PAK4). ijfmr.commdpi.com

In a hypothetical docking study of this compound against a kinase target, the pyrimidine core would likely act as a scaffold, positioning the substituents for optimal interaction within the ATP-binding pocket. Key interactions that would be analyzed include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. mdpi.commdpi.com

Hydrophobic Interactions: The methoxy (B1213986) group and the aromatic pyrimidine ring itself could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Alkyne Interactions: The ethynyl (B1212043) group offers a unique opportunity for π-alkyne or other non-covalent interactions with the protein target, which could contribute to binding affinity and selectivity.

The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy suggests a more stable complex. The predicted binding pose provides a structural hypothesis for how the molecule exerts its biological effect, guiding further optimization.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Target |

| Hydrogen Bonding | Pyrimidine Ring Nitrogens | Hinge Region Amino Acids (e.g., Cys, Gly) mdpi.comnih.gov |

| Hydrophobic Interactions | Methoxy Group, Pyrimidine Ring | Nonpolar Amino Acids (e.g., Leu, Val, Ile) |

| π-Interactions | Ethynyl Group, Aromatic Ring | Aromatic Residues (e.g., Phe, Tyr) |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, these calculations can provide deep insights into its intrinsic properties, complementing the interaction-focused data from molecular docking.

DFT calculations can be used to determine a variety of molecular properties:

Optimized Molecular Geometry: The calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Electronic Properties: Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential.

Atomic Charges: Calculations can quantify the partial charge on each atom, helping to understand the molecule's polarity and its propensity to form electrostatic interactions. nih.gov

These theoretical calculations help in understanding how the ethynyl and methoxy substituents modulate the electronic properties of the pyrimidine ring, which in turn influences its reactivity and its ability to interact with biological targets. nih.gov

| Calculated Property | Information Gained | Predicted Feature for this compound |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Influenced by the opposing electronic effects of the substituents |

| Molecular Electrostatic Potential | Sites for electrophilic/nucleophilic attack | Negative potential near ring nitrogens, influencing hydrogen bonding |

| Mulliken Atomic Charges | Partial charge distribution, polarity | Quantifies the electron-donating/withdrawing effects of substituents |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com An MD simulation of a this compound-protein complex, initiated from a docked pose, can provide critical information about the stability and dynamics of the interaction.

During an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities over short time steps (femtoseconds). mdpi.com Analysis of the resulting trajectory, which can span from nanoseconds to microseconds, can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand with respect to its initial position, one can assess whether the docked pose is stable over time. A stable RMSD suggests a durable binding mode. mdpi.com

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. tandfonline.com

Key Intermolecular Interactions: The simulation allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, throughout the simulation period. This helps to distinguish critical, stable interactions from transient ones.

Role of Water Molecules: MD simulations explicitly include solvent molecules, making it possible to identify water-mediated interactions between the ligand and the protein, which can be crucial for binding affinity. tandfonline.com

MD simulations are computationally intensive but provide a more realistic representation of the ligand-target interaction in a dynamic, solvated environment, thereby validating and refining the hypotheses generated by molecular docking. rsc.org

Cheminformatics Analysis for Chemical Space Exploration and Diversity

Cheminformatics involves the use of computational methods to analyze large collections of chemical data. For a specific molecule like this compound, cheminformatics tools can place it in the context of the vast "chemical space" of known compounds, particularly other pyrimidine derivatives. nih.gov

This analysis can answer several key questions:

Novelty: By comparing its structure (or "fingerprint") to databases of existing molecules, one can assess the structural novelty of this compound. Is it a common scaffold, or does it occupy a sparsely populated region of chemical space?

Drug-Likeness: Cheminformatics tools often incorporate rules-of-thumb for drug-likeness, such as Lipinski's Rule of Five. biointerfaceresearch.com These rules assess physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict whether a compound is likely to have good oral bioavailability. Analysis of this compound would predict its potential as a drug candidate.

The construction of pyrimidine-focused DNA-encoded libraries (DELs), which can contain millions of members, relies heavily on cheminformatics to design the library and analyze screening results. nih.gov

Prediction of Biological Activity and Selectivity Profiles

Computational models can be used to predict the biological activity of a molecule before it is synthesized or tested experimentally. These in silico methods leverage existing data to build mathematical models that correlate chemical structures with their biological effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed from a dataset of compounds with known activities against a specific target. These models mathematically relate molecular descriptors (e.g., electronic, steric, hydrophobic properties) to biological activity. nih.gov If a relevant QSAR model for a particular target (e.g., a specific kinase) exists, it could be used to predict the inhibitory activity of this compound.

Machine Learning and Deep Learning: More recently, machine learning and deep learning algorithms have been used to build highly complex predictive models from large bioactivity datasets, such as those in PubChem. rsc.orgdigitellinc.com These models can predict a wide range of activities for a novel compound based solely on its structure.

Target Prediction and Selectivity: Some computational tools perform "reverse docking" or use ligand-based similarity approaches to screen a new molecule against a panel of known biological targets. This can predict not only the most likely targets for this compound but also its potential off-targets, giving an early indication of its selectivity profile. A highly selective compound is often desirable as it is likely to have fewer side effects.

These predictive models are invaluable for prioritizing which compounds to synthesize and test, thereby saving significant time and resources in the drug discovery process. rsc.org

Advanced Applications and Future Research Directions

2-Ethynyl-4-methoxypyrimidine as a Chemical Building Block in Complex Molecule Synthesis

This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules. Its utility is primarily derived from the presence of a reactive terminal alkyne (ethynyl group) and a pyrimidine (B1678525) core, which is a common structural motif in many biologically active compounds.

The ethynyl (B1212043) group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the formation of carbon-carbon bonds between the 2-ethynylpyrimidine (B1314018) and various aryl or vinyl halides, enabling the construction of extended conjugated systems. For instance, the coupling of 2-ethynylpyrimidine with 1,3,5-trifluoro-2-iodobenzene (B1349993) has been reported.

Furthermore, the ethynyl moiety can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This highly efficient and regioselective reaction forms a stable 1,2,3-triazole ring, linking the pyrimidine scaffold to other molecular fragments. This strategy is widely employed in the creation of diverse compound libraries for drug discovery and in the synthesis of bioconjugates. The synthesis of various transition metal complexes bearing 2-ethynylpyrimidine ligands has also been explored, highlighting the versatility of this building block.

| Reaction Type | Key Reagents | Product | Significance |

| Sonogashira Coupling | Aryl/Vinyl Halide, Palladium Catalyst, Copper Co-catalyst | Aryl/Vinyl-substituted Pyrimidine | C-C bond formation, synthesis of conjugated systems |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide, Copper(I) Catalyst | 1,2,3-Triazole-linked Pyrimidine | Efficient ligation, library synthesis, bioconjugation |

Development of Novel Therapeutic Agents Based on this compound Scaffold

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases.

A significant area of research is the development of kinase inhibitors. The pyrimidine core can mimic the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of various kinases. The ethynyl group can be exploited to form specific interactions within the active site, potentially leading to enhanced potency and selectivity. Derivatives of pyrimidines have been investigated as inhibitors for a variety of kinases, including VEGFR-2, which is crucial in tumor angiogenesis. Thieno[2,3-d]pyrimidine derivatives, which are structurally related, have also shown promise as kinase inhibitors.

The development of pyrimidine-based compounds as anticancer agents is an active field of research, with some derivatives showing promising cytotoxic effects against various cancer cell lines. The versatility of the pyrimidine scaffold allows for the synthesis of diverse derivatives with potential applications in treating infections, neurological disorders, and inflammatory conditions.

Integration with High-Throughput Screening and Combinatorial Chemistry

The chemical reactivity of this compound makes it highly suitable for combinatorial chemistry and high-throughput screening (HTS). These technologies are pivotal in modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds to identify new drug leads.

The robustness and efficiency of the copper-catalyzed azide-alkyne "click" reaction are particularly advantageous for combinatorial library synthesis. By reacting this compound with a diverse collection of azides, large and complex libraries of triazole-containing pyrimidine derivatives can be generated. These libraries can then be subjected to HTS to identify compounds with desired biological activities. Both solid-phase and liquid-phase combinatorial synthesis methods have been developed to facilitate the creation of these compound libraries.

Exploration of New Reaction Pathways for Diversification

To expand the chemical space accessible from this compound, researchers are exploring novel reaction pathways beyond the well-established Sonogashira and click reactions. This diversification is crucial for generating novel molecular architectures with unique biological properties.

One area of exploration is the use of alternative catalytic systems for cycloaddition reactions, which can lead to different regioisomers of the triazole product. Additionally, the ethynyl group can participate in other types of transformations, such as metal-mediated tandem cyclization strategies, to create polyheterocyclic systems with greater three-dimensional complexity. The development of inverse Sonogashira reactions, where an iodoalkyne reacts with a boronic acid, provides another avenue for creating aryl acetylene (B1199291) derivatives.

Multi-Omics Approaches in Elucidating Mechanisms of Action

Understanding the precise mechanism of action is critical for the development of any new therapeutic agent. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for elucidating the biological effects of this compound derivatives.

By analyzing global changes in genes, RNA transcripts, proteins, and metabolites following treatment with a pyrimidine-based compound, researchers can identify the primary molecular targets and the downstream cellular pathways that are affected. For example, a multi-omics investigation was used to understand the mechanism of action of an anti-tubercular fatty acid analog, revealing alterations in pyrimidine metabolism. Such integrated analyses can provide a comprehensive understanding of a drug's effects, helping to identify potential biomarkers for efficacy and toxicity.

Challenges and Opportunities in Pyrimidine Drug Discovery

The development of pyrimidine-based drugs presents both challenges and significant opportunities. A key challenge is achieving high selectivity for the intended biological target to minimize off-target effects and potential toxicity. The emergence of drug resistance is another significant hurdle that needs to be addressed in the design of new pyrimidine therapeutics.

Despite these challenges, the versatility of the pyrimidine scaffold offers vast opportunities for drug discovery. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of pharmacological properties. The continued development of novel synthetic methodologies and a deeper understanding of the molecular basis of diseases will undoubtedly pave the way for the discovery of new and effective pyrimidine-based medicines. The dysfunction of pyrimidine metabolism in cancer also presents a promising area for targeted therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.